molecular formula C21H15F3N2OS B2605448 7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207020-99-2

7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2605448
M. Wt: 400.42
InChI Key: AAOWLFDGOIRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been explored for its synthesis and antimicrobial activity. For instance, a study focused on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds including thieno[3,2-d]pyrimidines. These compounds demonstrated significant antibacterial and antifungal activities against various strains such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus, Fusarium oxisporium, and Trichoderma viride (Mittal, Sarode & Vidyasagar, 2011).

Efficient Synthesis Techniques

Efficient synthesis techniques have been developed for thieno[3,2-d]pyrimidin-4(3H)-ones, including a sequential aza-Wittig reaction/base catalyzed cyclization. This method presents a base-catalyzed approach to synthesize these compounds, highlighting the versatility and potential for chemical modifications of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold (Dai et al., 2011).

Antitumor and Anti-inflammatory Applications

Further research has identified the potential of thienopyrimidine derivatives in antitumor and anti-inflammatory applications. A study synthesized and evaluated several thienopyrimidine derivatives for their antimicrobial and anti-inflammatory properties, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Novel Fused Derivatives Synthesis

Another study focused on the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from thieno[2,3-d]pyrimidin-4(3H)-one, showcasing the chemical flexibility and potential for creating new bioactive molecules with enhanced properties (Nagaraju et al., 2013).

Green Synthesis Approach

Moreover, a green synthesis approach has been reported for thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction. This method emphasizes the importance of eco-friendly synthesis pathways in developing pharmacologically significant compounds (Shi et al., 2018).

properties

IUPAC Name

7-(3-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2OS/c1-13-4-2-6-15(8-13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-5-3-7-16(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOWLFDGOIRLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

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